molecular formula C24H24ClN5O2 B3015088 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185096-26-7

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3015088
CAS No.: 1185096-26-7
M. Wt: 449.94
InChI Key: ZRLRPYGOTPLNQW-UHFFFAOYSA-N
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Description

The compound 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one features a pyrimido[5,4-b]indol-4(5H)-one core substituted with an 8-methyl group and a 3-oxopropyl linker connected to a 4-(3-chlorophenyl)piperazine moiety. This structure combines a heterocyclic indole-pyrimidine hybrid with a piperazine pharmacophore, a common motif in central nervous system (CNS) agents targeting serotonin or dopamine receptors . The 3-chlorophenyl group enhances lipophilicity and receptor affinity, while the ketone in the linker may influence hydrogen bonding and pharmacokinetics .

Properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16-5-6-20-19(13-16)22-23(27-20)24(32)30(15-26-22)8-7-21(31)29-11-9-28(10-12-29)18-4-2-3-17(25)14-18/h2-6,13-15,27H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLRPYGOTPLNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidoindole core, which is known for its diverse biological activities. The presence of the piperazine ring and the chlorophenyl group contributes to its pharmacological profile. The compound can be represented by the following chemical formula:

C22H24ClN5O2C_{22}H_{24}ClN_{5}O_{2}

Research indicates that compounds with similar structures often exhibit activities through multiple biological pathways. The following mechanisms have been identified for the compound :

  • Serotonin Receptor Modulation : Compounds with piperazine moieties are frequently associated with interactions at serotonin receptors, which may influence mood and anxiety disorders.
  • Enzyme Inhibition : The presence of functional groups suggests potential inhibition of various enzymes, including those involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antibacterial properties, potentially through disruption of bacterial cell wall synthesis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:

  • Cell Viability Assays : IC50 values were determined using standard MTT assays, showing that the compound effectively inhibits cell proliferation in cancer cell lines.
  • Enzyme Inhibition : The compound was tested against acetylcholinesterase (AChE) and urease, with results indicating competitive inhibition characteristics.
Biological ActivityIC50 (µM)
AChE Inhibition2.14
Urease Inhibition1.21

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the compound's therapeutic potential. Animal models have been utilized to evaluate:

  • Anti-inflammatory Effects : The compound showed a reduction in inflammatory markers in induced arthritis models.
  • Behavioral Studies : Effects on anxiety-like behaviors were assessed using the elevated plus maze test, indicating potential anxiolytic effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study involving xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls.
  • Neurological Disorders : Research into its effects on neurodegenerative diseases revealed that it may protect neuronal cells from oxidative stress.

Comparison with Similar Compounds

Variations in Piperazine Substituents

The 3-chlorophenyl group on the piperazine ring is a critical pharmacophore. Key analogs include:

  • 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Replaces 3-chlorophenyl with 2-methoxyphenyl, introducing an electron-donating group.
  • Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) : Features a trifluoromethylphenyl ureido group, which increases metabolic stability and steric bulk, possibly enhancing selectivity for specific receptor subtypes .

Linker Modifications

The 3-oxopropyl linker in the target compound differs from analogs with propyl or ethyl linkers:

  • Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) : Employs a thiazole-acetate linker, which may enhance rigidity and π-π stacking interactions .

Core Heterocycle Modifications

The pyrimidoindolone core distinguishes the target compound from other heterocyclic systems:

  • 3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one : Substitutes the 3-oxopropyl-piperazine chain with a fluorophenylmethyl group, increasing hydrophobicity and altering target selectivity .
  • 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives : Replace the pyrimidoindolone core with a spirodecane-dione system, which may reduce planarity and affect receptor binding .

Key Observations

  • Synthetic Efficiency : Analogs with thiazole-acetate linkers (e.g., 10f) show high yields (~89–93%), suggesting robust synthetic routes .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the piperazine enhance receptor affinity, while methoxy groups may reduce potency .
  • Impurity Profiles : The target compound’s synthesis may generate impurities like 1-(3-chlorophenyl)piperazine (c) and 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol (d), which are tightly controlled in pharmaceutical formulations .

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